molecular formula C11H22ClNO2 B1429087 Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride CAS No. 1956389-81-3

Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride

Cat. No.: B1429087
CAS No.: 1956389-81-3
M. Wt: 235.75 g/mol
InChI Key: LIXGZKPKSLVZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture

The molecular architecture of tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride is founded upon a cyclohexane ring system bearing two key functional substituents in a trans-diequatorial arrangement. The compound possesses the molecular formula C₁₁H₂₂ClNO₂ with a molecular weight of 235.75 grams per mole. The base structure, excluding the hydrochloride component, corresponds to C₁₁H₂₁NO₂ with a molecular weight of 199.29 grams per mole.

The cyclohexane core adopts a chair conformation that provides optimal stability through minimization of steric interactions. The tert-butyl ester group occupies the 1-position of the cyclohexane ring, while the amino functionality is positioned at the 4-position, establishing the characteristic trans-1,4-disubstitution pattern. This arrangement places both substituents in equatorial positions when the cyclohexane ring assumes its preferred chair conformation, thereby minimizing unfavorable 1,3-diaxial interactions that would destabilize alternative conformational arrangements.

The tert-butyl ester moiety contributes significant steric bulk to the molecular architecture, with the tertiary carbon center bearing three methyl groups that create a spherical steric envelope. This bulky protecting group serves dual purposes: it provides steric hindrance that protects the carboxylate functionality from unwanted reactions during synthetic transformations, and it enhances the compound's solubility in organic solvents. The ester linkage adopts a planar configuration that facilitates conjugation between the carbonyl group and the cyclohexane ring system.

Table 1: Molecular Architecture Parameters

Structural Feature Specification Reference
Molecular Formula (HCl salt) C₁₁H₂₂ClNO₂
Molecular Formula (free base) C₁₁H₂₁NO₂
Molecular Weight (HCl salt) 235.75 g/mol
Molecular Weight (free base) 199.29 g/mol
Ring System Cyclohexane chair
Substitution Pattern Trans-1,4-disubstituted
SMILES Notation Cl.CC(C)(C)OC(=O)[C@H]1CCC@HCC1

The amino group at the 4-position exists in its protonated form when associated with the hydrochloride salt, resulting in an ammonium cation that enhances water solubility and crystalline stability. The nitrogen atom maintains tetrahedral geometry with the lone pair participating in hydrogen bonding interactions that stabilize the crystal lattice structure. The spatial arrangement of the amino group in the equatorial position maximizes its accessibility for subsequent chemical transformations while minimizing steric interactions with other ring substituents.

Trans Stereochemistry and Conformational Dynamics

The trans stereochemistry of this compound fundamentally determines its conformational behavior and reactivity profile. For 1,4-disubstituted cyclohexanes, the trans configuration leads to a diequatorial arrangement when the ring adopts the chair conformation, effectively preventing the energetically unfavorable diaxial conformation due to severe steric strain. This stereochemical preference results in a conformationally rigid structure that exhibits minimal ring-flipping dynamics compared to monosubstituted or cis-disubstituted analogs.

The conformational dynamics of the cyclohexane ring system are significantly influenced by the bulky substituents at positions 1 and 4. Research has demonstrated that steric repulsion between diequatorial substituents can lower the energy barrier for ring inversion, causing dynamic interconversion between various conformational states. However, the trans-1,4-disubstitution pattern in this compound maintains both substituents in equatorial positions throughout the chair-to-chair interconversion process, preserving the favorable stereochemical arrangement and minimizing conformational entropy changes.

The tert-butyl ester group exhibits restricted rotation around the C-O bond due to steric interactions between the methyl groups and the cyclohexane ring system. This conformational restriction contributes to the overall rigidity of the molecular structure and influences the compound's reactivity patterns in synthetic transformations. The amino group demonstrates greater conformational flexibility, with the nitrogen lone pair capable of adopting different orientations relative to the ring plane, though this flexibility is somewhat constrained by crystal packing forces in the solid state.

Table 2: Conformational Energy Parameters

Conformational Feature Energy Difference (kJ/mol) Stability Preference Reference
Diequatorial vs Diaxial >21 (estimated) Diequatorial favored
Chair vs Boat ~25-30 (typical) Chair strongly favored
Ring Flipping Barrier ~45 (cyclohexane) Rapid equilibrium
Equatorial Preference High Trans arrangement stabilized

Dynamic nuclear magnetic resonance studies of related trans-4-aminocyclohexanecarboxylic acid derivatives reveal that the ring-flipping process occurs rapidly on the nuclear magnetic resonance timescale at room temperature, but the diequatorial conformer remains predominant throughout the dynamic equilibrium. The entropy loss during conformational activation in similar cyclohexane systems has been shown to significantly influence degradation kinetics and reactivity patterns, with trans isomers generally exhibiting slower reaction rates compared to their cis counterparts due to reduced conformational mobility.

Chirality and Absolute Configuration

The chirality of this compound arises from the presence of two stereogenic centers at positions 1 and 4 of the cyclohexane ring. The absolute configuration is designated as (1R,4R) according to the Cahn-Ingold-Prelog priority rules, indicating that both chiral centers possess the R configuration. This stereochemical assignment reflects the spatial arrangement of substituents around each stereogenic carbon atom, with the carboxylate and amino functionalities occupying specific three-dimensional positions that determine the compound's optical activity and biological recognition properties.

The (1R,4R) absolute configuration corresponds to the trans relationship between the two substituents, ensuring their diequatorial placement in the preferred chair conformation. This stereochemical arrangement is thermodynamically favored and kinetically accessible during synthetic preparation, contributing to the compound's utility as a synthetic intermediate. The enantiomeric purity of the compound is crucial for applications in asymmetric synthesis and pharmaceutical development, where specific stereoisomers may exhibit dramatically different biological activities.

The chirality of the compound influences its interaction with chiral environments, including enzyme active sites, receptor binding domains, and crystalline matrices. The (1R,4R) configuration provides a defined three-dimensional template that facilitates stereoselective recognition processes and enables the compound to serve as a chiral building block for more complex molecular architectures. The maintenance of stereochemical integrity throughout synthetic transformations requires careful control of reaction conditions to prevent epimerization or stereochemical scrambling.

Table 3: Stereochemical Characteristics

Stereochemical Parameter Specification Description Reference
Absolute Configuration (1R,4R) Both centers R-configured
Stereochemical Relationship Trans Diequatorial arrangement
Chiral Centers 2 Positions 1 and 4
Optical Activity Dextrorotatory (predicted) (+) rotation expected
International Union of Pure and Applied Chemistry Name tert-butyl (1R,4R)-4-aminocyclohexane-1-carboxylate Systematic nomenclature

The stereochemical integrity of the (1R,4R) configuration is maintained through hydrogen bonding networks in the crystalline state, where the protonated amino group participates in intermolecular interactions that stabilize the preferred conformation. The absolute configuration can be verified through various analytical techniques, including X-ray crystallography, circular dichroism spectroscopy, and chiral high-performance liquid chromatography. These methods provide definitive confirmation of the stereochemical assignment and enable assessment of enantiomeric purity for quality control purposes.

Properties

IUPAC Name

tert-butyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXGZKPKSLVZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118786-13-3, 1956389-81-3
Record name tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological interactions, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{21}ClN_{2}O_{2} and a molecular weight of approximately 235.75 g/mol. The compound features a cyclohexane ring with an amino group and a tert-butyl ester functional group, contributing to its stability and reactivity in biological systems.

The biological activity of this compound primarily arises from its ability to act as a ligand, binding to various receptors and enzymes. This interaction can modulate biological pathways, leading to diverse pharmacological effects. For instance, it has been noted for its potential role in the development of drugs targeting specific receptors involved in metabolic processes.

Interaction with Biological Targets

The compound's ability to form stable complexes with proteins suggests it could influence enzymatic activities or receptor functions. Research indicates that it may affect pathways related to inflammation, metabolism, and potentially cancer progression.

Pharmacological Applications

This compound has been studied for several pharmacological applications, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing oxidative stress in cancer cells, leading to cell death .
  • Metabolic Regulation : It may play a role in modulating metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl trans-4-aminocyclohexanecarboxylate hydrochlorideC_{11}H_{21}ClN_{2}O_{2}Lacks tert-butyl group; may alter reactivity.
Cyclohexanecarboxylic acid, 4-amino-, methyl esterC_{10}H_{17}NO_2Contains a methyl ester instead of tert-butyl; different solubility properties.
Octanoic acid, 8-amino-, 1,1-dimethylethyl esterC_{12}H_{25}NO_2Longer carbon chain; potential for different biological activity due to hydrophobicity.

This compound stands out due to its specific stereochemistry and the presence of the tert-butyl group, which may enhance its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research has shown that this compound can induce cytotoxic effects on various cancer cell lines by generating reactive oxygen species (ROS), which leads to apoptosis .
  • Pharmacokinetics : Ongoing research aims to elucidate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for determining its therapeutic potential.
  • Synthetic Applications : The compound serves as an intermediate in synthesizing biologically active molecules, further highlighting its importance in drug development .

Scientific Research Applications

Scientific Research Applications

Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride is utilized in several scientific domains:

Organic Synthesis

  • Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of various organic compounds, facilitating the construction of complex molecular architectures.
  • Reagent in Reactions: It participates in nucleophilic substitution, reduction, and oxidation reactions, enabling the formation of diverse derivatives.

Medicinal Chemistry

  • Pharmaceutical Development: It is explored as a building block for biologically active molecules, particularly in developing drugs targeting specific receptors or enzymes.
  • Biological Activity: The compound exhibits potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. For instance, studies indicate that it can modulate pro-inflammatory cytokines and reduce pain sensitivity in animal models .

Biological Research

  • Protein Interaction Studies: this compound can form stable complexes with proteins, influencing various biological pathways. This property is essential for understanding enzyme mechanisms and receptor interactions.
  • Mechanism of Action: It acts as a ligand that binds to specific receptors or enzymes, modulating their activity and leading to various biological effects depending on the target.

Industrial Applications

  • Production of Fine Chemicals: The compound is used in the production of specialty materials and fine chemicals due to its stability and reactivity under different conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential therapeutic uses of this compound:

StudyFocusFindings
Anti-inflammatory StudyEffects on cytokinesDemonstrated significant reduction in interleukin-6 levels in LPS-stimulated macrophages .
Analgesic EffectsPain sensitivityShowed notable decrease in pain responses in rodent models compared to control groups .
Antimicrobial ActivityPathogen resistancePreliminary data indicated effectiveness against various pathogens, warranting further investigation .

Comparison with Similar Compounds

tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride (CAS: 38698-16-7)

  • Key Differences: Contains an aminomethyl (-CH2NH2) group instead of a primary amino (-NH2) group. The (1R,4R) stereochemistry may enhance enantioselectivity in chiral synthesis compared to the non-specified stereochemistry of the target compound.
  • Implications : The additional methylene group increases molecular weight (249.78 vs. ~247.7 inferred for the target) and could influence binding affinity in biological systems .

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS: 76308-26-4)

  • Key Differences : Ethyl ester (vs. tert-butyl) and an acetoxy side chain at position 2.
  • However, the tert-butyl group in the target compound offers better stability under acidic or basic conditions .

Ethyl 1-aminocyclobutanecarboxylate hydrochloride (CAS: 145143-60-8)

  • Key Differences : Cyclobutane ring (vs. cyclohexane) and ethyl ester.
  • Implications : The strained cyclobutane ring increases reactivity, making this compound more prone to ring-opening reactions. In contrast, the target’s cyclohexane ring provides conformational stability, favoring applications requiring rigid scaffolds .

Limitations and Data Gaps

  • Physicochemical data (e.g., melting points, solubility) are unavailable in the provided sources, limiting direct functional comparisons.
  • The molecular formula of the target compound is inferred; experimental validation via mass spectrometry or elemental analysis is recommended.

Preparation Methods

Conversion to Hydrochloride Salt

  • The Boc-protected amino acid is treated with hydrogen chloride (HCl) to form the hydrochloride salt.
  • This step stabilizes the compound and enhances its crystallinity and handling properties.

Purification

  • The product is isolated by crystallization, washing, and optionally recrystallization.
  • Preferred washing solvents include diisopropyl ether, hexane, ether, and ethyl acetate, with diisopropyl ether being particularly effective.
  • Trituration is a preferred method for purification, providing high purity crystals.
  • The product may exist as various salts (sodium, potassium, lithium, magnesium, calcium, zinc, aluminum), but the hydrochloride salt is most common for final isolation.
Step Reagents/Conditions Details/Notes
Starting Material trans-4-aminocyclohexane-1-carboxylic acid Can be free acid or salt forms
Boc Protection Di-tert-butyl dicarbonate (1.0 equiv) Base: NaOH or KOH (2 equiv preferred)
Solvent Water, methanol, ethanol Reaction tolerant to these solvents
Temperature 0 °C to 40 °C Optimal: 0 °C to room temperature
Reaction Time Variable (typically several hours) Monitored by TLC or HPLC
Isolation Crystallization, washing, recrystallization Washing solvents: diisopropyl ether preferred
Conversion to HCl Salt Treatment with HCl Forms stable hydrochloride salt
Purification Trituration, crystallization Ensures high purity and yield
  • The use of sodium hydroxide is particularly preferred over potassium hydroxide due to better reaction control and product purity.
  • The Boc protection reaction is highly selective for the amino group, avoiding side reactions at the carboxyl group.
  • The reaction proceeds well in protic solvents such as water and alcohols, which simplifies workup and reduces environmental impact.
  • The crystallization and trituration steps are crucial for removing impurities and obtaining the compound in a form suitable for pharmaceutical applications.
  • The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to downstream processing.

The preparation of tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride is efficiently achieved by Boc protection of trans-4-aminocyclohexane-1-carboxylic acid using di-tert-butyl dicarbonate in the presence of sodium hydroxide, followed by conversion to the hydrochloride salt. The process involves mild reaction conditions, environmentally benign solvents, and straightforward purification steps, yielding a high-purity product suitable for pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation risks and ensure adequate ventilation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
  • Storage : Store in a cool, dry place (<25°C) away from strong acids/bases and oxidizing agents to prevent decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose of as hazardous waste .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation (e.g., tert-butyl ester intermediates) .
  • Purification : Recrystallize the hydrochloride salt from ethanol/water mixtures to enhance purity (>98%). Centrifugation at 10,000 rpm for 15 minutes improves yield .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of tert-butyl chloroformate) and reaction temperatures (0–5°C for amine protection steps) .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing structural stability under varying pH conditions?

  • Methodological Answer :

  • pH Stability Studies : Conduct accelerated degradation experiments by dissolving the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via NMR (¹H/¹³C) and LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. For example, observe ester hydrolysis at pH <3 or >11, correlating with cyclohexane ring conformational changes .

Q. How can computational modeling resolve contradictions in reported solubility data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like Gaussian or Schrödinger Suite to model solute-solvent interactions. Compare predicted solubility (logP) with experimental data in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) .
  • Validation : Cross-reference results with PubChem’s computed properties (e.g., InChI=1S/C.../t4-,6-;/m1./s1) to validate conformational stability .

Data Contradiction Analysis

Q. Discrepancies exist in reported toxicity profiles. How should researchers design studies to address this?

  • Methodological Answer :

  • In Vitro Assays : Perform MTT assays on human hepatocytes (e.g., HepG2 cells) to assess acute toxicity (IC₅₀). Compare with literature values, noting differences in assay conditions (e.g., serum-free vs. serum-containing media) .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect degradation byproducts (e.g., cyclohexane ring oxidation) that may contribute to toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.